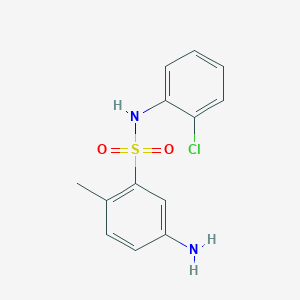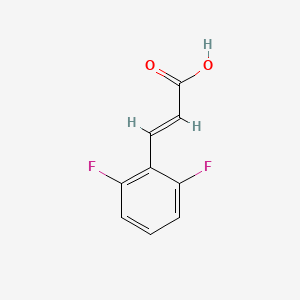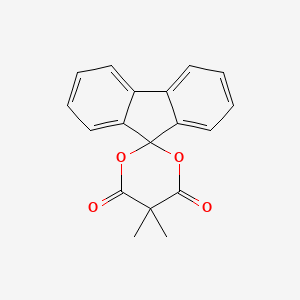
Dimethyl fluoren-9-ylidene malonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl fluoren-9-ylidene malonate is a chemical compound with the molecular formula C18H14O4 . It has a molecular weight of 294.3 .
Synthesis Analysis
A series of new C2-symmetric fluoren-9-ylidene malonate-derived bis(oxazoline) ligands were synthesized from fluoren-9-ylidene malonate and enantiomerically pure amino alcohols via a convenient route . The three-component reaction of dimethyl malonate with α,β-acetylenic aldehydes and cyclic secondary amines (pyrrolidine, piperidine, morpholine, and piperazine) under mild conditions afforded dimethyl 2-(3-aminoprop-2-en-1-ylidene)malonates in 50–91% yields .Molecular Structure Analysis
The molecular structure of this compound is based on the fluorene skeleton, which is a polycyclic aromatic hydrocarbon composed of three six-membered rings .Chemical Reactions Analysis
The asymmetric catalytic properties of fluoren-9-ylidene malonate in the Friedel-Crafts reactions of indoles with arylidene malonates were evaluated . The Cu (OTf) 2 complex of a fluoren-9-ylidene malonate-derived bis (oxazoline) bearing a phenyl group showed moderate to good enantioselectivity (up to 88% ee) .Wissenschaftliche Forschungsanwendungen
Catalytic Properties in Chemical Reactions
Dimethyl fluoren-9-ylidene malonate has been studied for its role in asymmetric catalysis. One notable application is in Friedel-Crafts reactions. A study demonstrated the synthesis of C2-symmetric fluoren-9-ylidene malonate-derived bis(oxazoline) ligands, which, when used in Friedel-Crafts reactions involving indoles and arylidene malonates, showed moderate to good enantioselectivity. This indicates the potential of this compound derivatives in asymmetric catalysis, particularly in reactions requiring high enantioselectivity (Li et al., 2010).
Kinetic Studies in Organic Chemistry
This compound has also been a subject of kinetic studies. For instance, research into the thermokinetic parameters of various organic dihydrogen donors, including this compound, provided insights into their H-donating abilities. This research is crucial for understanding and predicting the rates of hydrogen atom transfer (HAT) reactions in organic chemistry (Fu et al., 2022).
Photomechanical and Photochemical Applications
The photomechanical and photochemical properties of this compound derivatives have been explored in various studies. For example, dimethyl-2(3-anthracen-9-yl)allylidene)malonate, a derivative, exhibited rapid coiling motion when exposed to visible light. Understanding these properties can lead to the development of advanced materials with specific photo-responsive characteristics, which can have applications in areas like smart materials and nanotechnology (Tong et al., 2018).
Synthesis of Novel Compounds
This compound is also important in the synthesis of novel compounds. Research has shown its use in creating new substances with potential biological activities. For instance, derivatives synthesized from it were tested for antinociceptive and antimicrobial activities, highlighting its significance in the field of medicinal chemistry and drug discovery (Siutkina et al., 2019).
Optoelectronic Materials
In the field of optoelectronics, derivatives of this compound have been synthesized for selective sensing applications, such as in detecting picric acid, Fe3+, and L-arginine. This research is vital for developing new materials with specific sensing abilities, useful in environmental monitoring, biomedical applications, and material science (Han et al., 2020).
Electronic and Molecular Behavior Studies
Studies on the electronic and molecular behavior of compounds containing this compound have contributed significantly to the understanding of molecular dynamics and electronic properties. For instance, research into the electrochemical behavior of copolymers of fluoren-9-one and fluoren-9-ylidene malononitrile with thiophene provided insights into the mechanisms of electron transport and redox behavior in these materials, which are essential for the development of advanced electronic devices (Loganathan & Pickup, 2007).
Wirkmechanismus
Target of Action
Dimethyl fluoren-9-ylidene malonate is primarily used in the synthesis of bis(oxazoline) ligands . These ligands are known to interact with various metal ions, forming complexes that can act as catalysts in a variety of asymmetric reactions .
Mode of Action
The compound interacts with its targets (metal ions) to form complexes. These complexes, particularly the Cu(OTf)2 complex of a fluoren-9-ylidene malonate-derived bis(oxazoline), have been shown to exhibit moderate to good enantioselectivity (up to 88% ee) in Friedel-Crafts reactions of indoles with arylidene malonates .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Friedel-Crafts reaction pathway . This pathway involves the alkylation or acylation of aromatic compounds in the presence of a strong Lewis acid catalyst. The fluoren-9-ylidene malonate-derived bis(oxazoline) ligands, when complexed with certain metal ions, can catalyze these reactions with high enantioselectivity .
Result of Action
The result of the compound’s action is the formation of enantioselective products in Friedel-Crafts reactions . This can be particularly useful in the synthesis of chiral molecules, which are important in many areas of chemistry, including pharmaceuticals and materials science .
Safety and Hazards
Zukünftige Richtungen
The synthesis and application of fluoren-9-ylidene malonate derived bis (oxazoline) ligands in asymmetric catalysis, such as Friedel-Crafts reactions, have been documented . These compounds show promise in the field of organic synthesis and may have potential applications in the development of new materials and chemical processes .
Biochemische Analyse
Cellular Effects
Dimethyl fluoren-9-ylidene malonate may have potential cellular effects. For instance, malonate, a related compound, has been shown to promote adult cardiomyocyte proliferation and heart regeneration
Molecular Mechanism
The molecular mechanism of this compound is not well established. This inhibition can lead to a metabolic shift from oxidative phosphorylation to glucose metabolism in the adult heart .
Temporal Effects in Laboratory Settings
Related compounds such as malonate have been shown to have temporal effects, such as promoting cardiomyocyte proliferation and heart regeneration over time .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not well documented. Related compounds such as malonate have been studied in animal models. For instance, malonate was shown to promote adult cardiomyocyte proliferation and heart regeneration in a rat model during advancing type 2 diabetes .
Metabolic Pathways
The metabolic pathways involving this compound are not well established. Malonate, a related compound, is known to be involved in the Krebs cycle, where it can inhibit succinate dehydrogenase (SDH), leading to a metabolic shift .
Transport and Distribution
Malonate, a related compound, is known to be transported by the anion-exchange band 3 protein in human red blood cells .
Subcellular Localization
The subcellular localization of this compound is not well established. Related compounds such as malonate are known to be involved in mitochondrial processes, suggesting potential mitochondrial localization .
Eigenschaften
IUPAC Name |
5,5-dimethylspiro[1,3-dioxane-2,9'-fluorene]-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-17(2)15(19)21-18(22-16(17)20)13-9-5-3-7-11(13)12-8-4-6-10-14(12)18/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHINYVCUGACPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)OC2(C3=CC=CC=C3C4=CC=CC=C42)OC1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
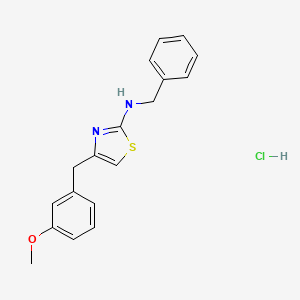

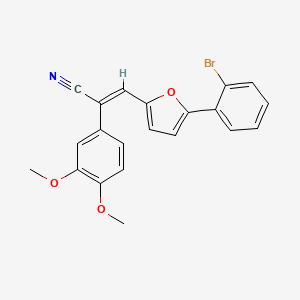
![(2,4-Difluorophenyl)(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)methanone](/img/structure/B2429922.png)
![3-(4-fluorophenyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2429923.png)
![N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B2429924.png)

![2-chloro-1-[3-(4-fluorophenyl)-7-[(4-fluorophenyl)methylidene]-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B2429926.png)
![N-(4-bromo-2-methylphenyl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2429928.png)
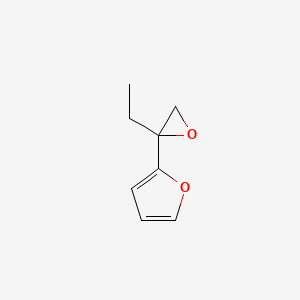
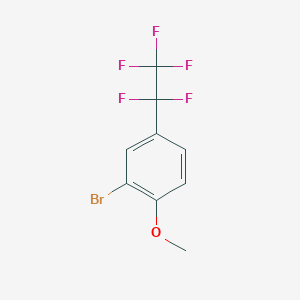
![N-(4-tert-butylphenyl)-2-{[5-(4-fluorophenyl)-4-oxo-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2429931.png)
